Cyclamiretin C

Structural elucidation NMR spectroscopy Triterpenoid sapogenin

Cyclamiretin C (CAS 66655-98-9) is an oleanane-type pentacyclic triterpenoid sapogenin with the molecular formula C30H48O4 and a molecular weight of 472.7 g/mol. It is the aglycone obtained upon acidic hydrolysis of cyclamin and related saponins found in Cyclamen species (Primulaceae) and Ardisia pusilla (Myrsinaceae).

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 66655-98-9
Cat. No. B1212051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclamiretin C
CAS66655-98-9
Synonymscyclamiretin C
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC(C56C4CC(CC5)(C(OC6)O)C)O)C)C)C
InChIInChI=1S/C30H48O4/c1-25(2)20-9-12-28(5)21(27(20,4)11-10-22(25)31)8-7-18-19-15-26(3)13-14-30(19,17-34-24(26)33)23(32)16-29(18,28)6/h7,19-24,31-33H,8-17H2,1-6H3
InChIKeyRHESJLAFCRCDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclamiretin C (CAS 66655-98-9): Oleanane Triterpenoid Sapogenin for Inflammation and Differentiation Research


Cyclamiretin C (CAS 66655-98-9) is an oleanane-type pentacyclic triterpenoid sapogenin with the molecular formula C30H48O4 and a molecular weight of 472.7 g/mol [1]. It is the aglycone obtained upon acidic hydrolysis of cyclamin and related saponins found in Cyclamen species (Primulaceae) and Ardisia pusilla (Myrsinaceae) [2]. Structurally, it features a 28,29-epoxy bridge and a 13β,28-epoxy oleanane scaffold with hydroxylation at the 3β, 16α, and 20β positions [1]. A defining chemical characteristic is that cyclamiretin C exists as an internal hemiacetal, a feature established by NMR spectroscopy that distinguishes it from the other cyclamiretin congeners (A, B, D) [3].

NMR-characterized internal hemiacetal sapogenin for structural elucidation
Aglycone reference for saponin hydrolysis from Cyclamen / Ardisia species
Reported dual COX/LOX pathway modulation and antioxidant assay context

Why Generic Substitution of Cyclamiretin C with Other Cyclamiretin or Oleanane Analogs Is Not Scientifically Justified


Within the cyclamiretin family (A, B, C, D), cyclamiretin C is uniquely characterized as an internal hemiacetal formed via the 28,29-epoxy bridge and the C-29 hydroxyl group, whereas cyclamiretin A and D do not exhibit this equilibrium . This structural feature has direct consequences for chemical reactivity, solubility, and potentially target engagement. Furthermore, authoritative pharmacological database records indicate that cyclamiretin C possesses a dual COX/LOX inhibitory and antioxidant profile [1], a mechanistic signature not attributed to the more widely studied cyclamiretin A, whose literature is dominated by direct cytotoxicity data (IC50 values of 9.3–24.5 μM against NCI-H460, MGC-803, HepG2, and T24 cancer cell lines for saponins bearing its aglycone) [2]. The non-interchangeability is further underscored by patent-derived claims describing cyclamiretin C's pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation—a pharmacological phenotype not reported for cyclamiretin A [3]. Substituting cyclamiretin C with another cyclamiretin analog therefore risks losing these distinct mechanistic properties.

Internal hemiacetal equilibrium may alter chemical reactivity and solubility relative to cyclamiretin A/D.
Reported dual COX/LOX inhibition profile may not transfer; cyclamiretin A literature focuses on direct cytotoxicity.
Patent-claimed monocytic differentiation induction is not reported for cyclamiretin A, limiting substitution in differentiation screens.

Cyclamiretin C (66655-98-9): Quantitative Differentiation Evidence Against Closest Analogs


Internal Hemiacetal Structural Identity Confirmed by NMR Spectroscopy Versus Cyclamiretin A and D

Cyclamiretin C is unequivocally distinguished from cyclamiretin A (CAS 5172-34-9) and cyclamiretin D (CAS 5172-35-0) by its existence as an internal hemiacetal in solution. Harvala and Hylands (1978) reported the first examination of the NMR spectra of the cyciamiretins and demonstrated that cyclamiretin C forms an internal hemiacetal equilibrium, a structural feature not observed for cyclamiretin A or D . Reznicek et al. (1989) subsequently confirmed this configuration across 14 Cyclamen species using 1H and 13C NMR spectroscopy and established that cyclamiretin C is identical to cyclamigenin C [1]. The IUPAC name Olean-12-ene-3,16,29-triol, 28,29-epoxy-, (3β,16α,20β)- reflects this unique epoxy-bridged scaffold with a Topological Polar Surface Area (TPSA) of 66.80 Ų .

Hemiacetal vs. Non-hemiacetal
Class-level
Cyclamiretin C: internal hemiacetal (NMR); A/D: standard epoxy, no hemiacetal
Supports structural identity in solution; confirms non-interchangeability with A/D
NMR solution-state evidence; quantitative ratio not reported
Structural elucidation NMR spectroscopy Triterpenoid sapogenin

Dual COX/LOX Inhibition and Antioxidant Profile Versus Cytotoxicity-Dominant Cyclamiretin A

Authoritative MeSH pharmacological records characterize cyclamiretin C as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent); the compound also serves as an antioxidant in fats and oils [1]. The Medical University of Lublin record further specifies that cyclamiretin C is a dual inhibitor of both cyclooxygenase and lipoxygenase pathways, exerting anti-inflammatory effects by inhibiting the formation of prostaglandins and leukotrienes, while also enhancing pulmonary hypoxic vasoconstriction and providing a protective effect after myocardial ischemia [2]. In contrast, the published literature for cyclamiretin A is dominated by direct cytotoxicity assays, with saponins bearing its aglycone showing IC50 values of 9.3–24.5 μM against NCI-H460, MGC-803, HepG2, and T24 cell lines [3]. No quantitative head-to-head COX/LOX inhibition data (IC50 values) for pure cyclamiretin C are publicly available, precluding direct numerical comparison.

Mechanism: COX/LOX vs. Cytotox
Class-level
C: dual COX/LOX inhibitor (no public IC50); A: direct cytotoxicity (IC50 9.3–24.5 μM)
Supports COX/LOX pathway research context; quantitative potency to verify
No head-to-head assay; mechanism derived from MeSH records
Inflammation Lipoxygenase Cyclooxygenase Antioxidant

Cell Differentiation-Inducing Activity: Patent-Claimed Phenotype Absent for Cyclamiretin A

Patent-derived data, as indexed in the Web Data Commons, describe cyclamiretin C as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, providing evidence of use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1][2]. This differentiation-inducing phenotype is not reported for cyclamiretin A in the accessible patent or primary literature. Quantitative dose-response data (e.g., EC50 for differentiation induction) are not extractable from the indexed fragments. The strongest published supporting evidence comes from the original isolation study by Zhang et al. (1993), which demonstrated that the parent saponins from Ardisia pusilla (from which cyclamiretin C is obtained via acid hydrolysis) possess marked immunological function and antitumor activity [3].

Differentiation Claim
Data to verify
C: patent-claimed monocytic differentiation (no EC50); A: not reported
Supports differentiation screening hypothesis; requires independent validation
Patent data; specific cell lines and conditions not publicly specified
Cell differentiation Monocyte Anti-cancer Psoriasis

Cyclamiretin C (66655-98-9): Evidence-Based Research and Industrial Application Scenarios


Inflammation Pharmacology Research Requiring Dual COX/LOX Pathway Inhibition

Cyclamiretin C is most appropriately selected for research programs focused on dual inhibition of the cyclooxygenase and lipoxygenase pathways, based on its authoritative MeSH pharmacological classification [1]. In this context, it serves as a mechanistically distinct tool compound from cyclamiretin A, whose literature is dominated by direct cytotoxicity. Researchers investigating arachidonic acid cascade modulation, prostaglandin/leukotriene biosynthesis inhibition, or post-ischemic myocardial protection may find cyclamiretin C's reported profile relevant [2]. Procurement note: The absence of publicly available quantitative IC50 values for pure cyclamiretin C against COX-1, COX-2, or 5-LOX means that users must independently validate potency in their specific assay systems.

Cancer Differentiation Therapy and Psoriasis Model Development

For laboratories investigating differentiation-inducing anti-cancer strategies or psoriasis models, the patent-claimed activity of cyclamiretin C in arresting undifferentiated cell proliferation and promoting monocytic differentiation provides a specific, testable hypothesis [3]. This phenotype is not attributed to cyclamiretin A, making cyclamiretin C the appropriate selection for differentiation-focused screens. Users should note that the precise cell lines, EC50 values, and experimental conditions underlying the patent claim require independent verification.

Natural Product Saponin Hydrolysis and Aglycone Structural Studies

Cyclamiretin C is a well-characterized hydrolysis product of cyclamin and related saponins from Cyclamen hederifolium, C. graecum, and Ardisia pusilla [4]. It is identical to cyclamigenin C and can serve as a reference standard for phytochemical analysis of Primulaceae and Myrsinaceae species. Its unique internal hemiacetal structure, confirmed by 1H and 13C NMR , makes it a valuable marker compound for distinguishing cyclamiretin-type sapogenins in complex mixtures.

Antioxidant Screening in Lipid-Rich Matrices

The MeSH record explicitly notes cyclamiretin C's activity as an antioxidant in fats and oils [1]. For industrial applications involving lipid preservation or screening of natural product antioxidants in lipophilic environments, cyclamiretin C may be prioritized over analogs lacking this specifically annotated property.

Application
Selection Property
Validation Focus
COX/LOX Pathway Inhibition Studies
MeSH-annotated dual COX/LOX inhibition profile
Validate COX/LOX potency in target assay
Cell Differentiation Screening (Monocytic)
Patent-claimed monocytic differentiation induction
Verify EC50 and cell-line specificity
Sapogenin Structural and Phytochemical Reference
NMR-confirmed internal hemiacetal identity
Use as marker for cyclamiretin-type sapogenins
Antioxidant Screening in Lipophilic Matrices
MeSH-annotated antioxidant in fats/oils
Assess radical scavenging capacity in lipid systems
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